{4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid
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Overview
Description
{4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid is a chemical compound that belongs to the class of boronic acids. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 1,2,4-oxadiazole ring and a fluorophenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid typically involves multiple steps. One common method includes the formation of the 1,2,4-oxadiazole ring through the reaction of an acylhydrazide with a nitrile oxide. This intermediate is then coupled with a boronic acid derivative under Suzuki-Miyaura cross-coupling conditions to yield the final product. The reaction conditions often involve the use of palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process is designed to be cost-effective and environmentally friendly, addressing issues such as high preparation costs and low yield rates associated with traditional methods .
Chemical Reactions Analysis
Types of Reactions
{4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include boronic esters, amine derivatives, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
{4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of {4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a sensor for saccharides. The oxadiazole ring contributes to the compound’s stability and ability to interact with biological macromolecules, potentially disrupting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds such as 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid share a similar oxadiazole ring structure but differ in their substituents and functional groups.
Boronic Acids: Compounds like phenylboronic acid and 4-fluorophenylboronic acid have similar boronic acid groups but lack the oxadiazole ring.
Uniqueness
The uniqueness of {4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the boronic acid group and the oxadiazole ring allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
[4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BFN2O3/c16-12-7-3-10(4-8-12)14-17-13(18-21-14)9-1-5-11(6-2-9)15(19)20/h1-8,19-20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NINLGARHPCDDQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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